Hydroxyethylpiperazine Ethane Sulfonic Acid is a zwitterionic biological buffer used in cell culture to maintain physiological pH. It is less affected by changes in carbon dioxide concentrations than bicarbonate buffers.
A dipolar ionic buffer.
HEPES
CAS No.: 7365-45-9
Cat. No.: VC0004645
Molecular Formula: C8H18N2O4S
Molecular Weight: 238.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7365-45-9 |
---|---|
Molecular Formula | C8H18N2O4S |
Molecular Weight | 238.31 g/mol |
IUPAC Name | 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid |
Standard InChI | InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14) |
Standard InChI Key | JKMHFZQWWAIEOD-UHFFFAOYSA-N |
SMILES | C1CN(CC[NH+]1CCO)CCS(=O)(=O)[O-] |
Canonical SMILES | C1CN(CCN1CCO)CCS(=O)(=O)O |
Melting Point | 234.0 °C |
Chemical and Structural Properties of HEPES
Molecular Composition and Physicochemical Characteristics
HEPES is a zwitterionic compound with the chemical formula and a molar mass of 238.30 g/mol . Its structure comprises a piperazine ring substituted with a hydroxyethyl group and an ethanesulfonic acid moiety, enabling dual buffering capacity through protonation and deprotonation at two distinct pKa values: 3.0 (sulfonic acid group) and 7.5 (piperazine nitrogen) . This bifunctional nature allows effective buffering in both acidic (pH 2.5–3.5) and near-neutral (pH 6.8–8.2) ranges, making it ideal for cell culture systems where bicarbonate buffers falter under variable CO levels .
Table 1: Key Physicochemical Properties of HEPES
Property | Value |
---|---|
Molar Mass | 238.30 g/mol |
Melting Point | 234°C |
Solubility | 1 M in water at 25°C |
pKa Values | 3.0 (sulfonic acid), 7.5 (amine) |
UV Absorption | <220 nm |
HEPES as a Biological Buffer
Applications in Cell Culture and Diagnostics
HEPES is integral to histology, microbiology, and diagnostic assays. For example, it sustains pH in RPMI 1640 and DMEM media during prolonged experiments . Notably, its interaction with riboflavin under light exposure generates hydrogen peroxide (), necessitating light-protected storage to avoid oxidative cell damage .
Modulation of Cellular Transport Processes
Impact on P-glycoprotein (P-gp) Substrates
A 2010 study demonstrated that HEPES concentrations ≥15 mM significantly alter ATP-dependent drug transport . In MDCK-MDR1 and Caco-2 cells, 25 mM HEPES reduced apical-to-basal (A-B) uptake of P-gp substrates (e.g., cyclosporine-A, lopinavir) by 20–25% while enhancing basal-to-apical (B-A) efflux by 11% (Table 2) . This shift increased the permeability ratio () from 4.9 to 7.2, indicating amplified P-gp activity .
Table 2: Effect of 25 mM HEPES on Lopinavir Transport in MDCK-MDR1 Cells
Parameter | Control (No HEPES) | 25 mM HEPES |
---|---|---|
30.2 × 10 cm/s | 22.8 × 10 cm/s | |
148.5 × 10 cm/s | 165.0 × 10 cm/s | |
Permeability Ratio | 4.9 | 7.2 |
ATP Production and Energy-Dependent Uptake
HEPES stimulates ATP synthesis in MDCK-MDR1 cells, with intracellular ATP levels rising by 18% in media containing 20 mM HEPES . This energy boost potentiates efflux transporters like P-gp but paradoxically suppresses uptake of cationic drugs by altering membrane potential .
HEPES in Protein Crystallography
Artifacts in Structural Models
HEPES frequently appears in Protein Data Bank (PDB) entries as a crystallization buffer component. A 2022 analysis revealed that 12% of HEPES-containing structures exhibit modeling errors, such as incorrect bond geometries or misplaced sulfonic acid groups . These inaccuracies arise from HEPES’s flexibility and resemblance to physiological ligands, complicating drug discovery efforts reliant on crystallographic data .
Recommendations for Crystallographers
To mitigate artifacts, researchers should:
-
Validate electron density maps for HEPES occupancy.
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Compare ligand geometry with Cambridge Structural Database (CSD) references.
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Avoid HEPES in studies targeting sulfonic acid-binding proteins .
Recent Research and Emerging Considerations
Photochemical Reactivity
HEPES undergoes light-catalyzed reactions with riboflavin, producing and oxidative byproducts. This reaction, negligible in darkness, necessitates opaque storage containers for HEPES-containing media .
Interlaboratory Variability in Drug Transport Studies
Discrepancies in P-gp substrate efflux ratios across laboratories may stem from uncontrolled HEPES concentrations . Standardizing HEPES levels (e.g., 15 mM for uptake assays, 25 mM for efflux studies) could enhance reproducibility .
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